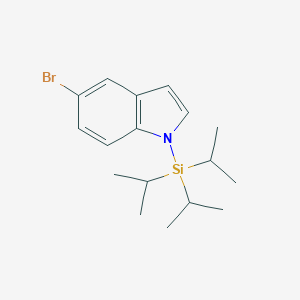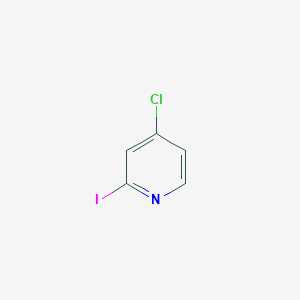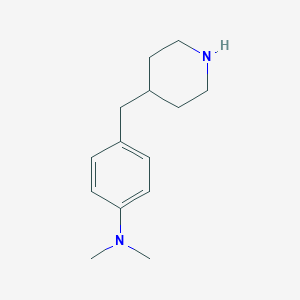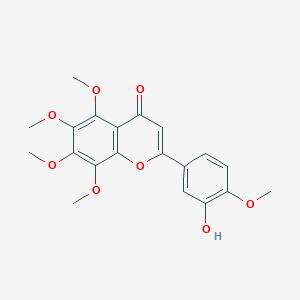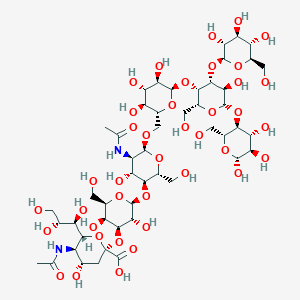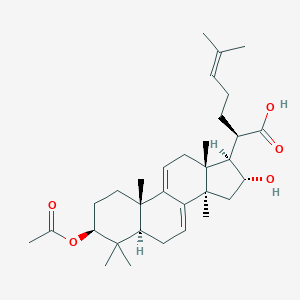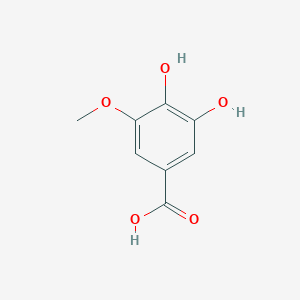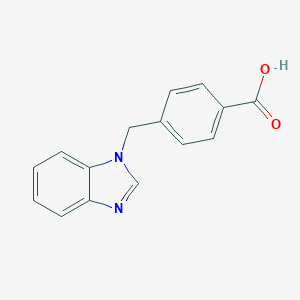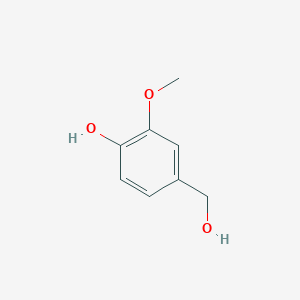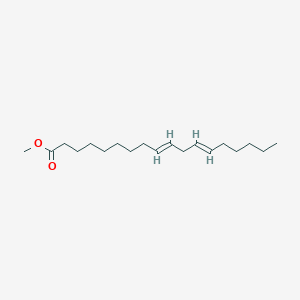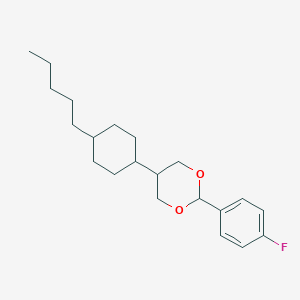
2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane, commonly known as Fluorocyclohexane, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Fluorocyclohexane is a cyclohexane derivative that contains a fluorine atom and a dioxane ring. The compound has attracted researchers' attention due to its unique properties, including its ability to interact with biological systems.
Mechanism Of Action
The mechanism of action of Fluorocyclohexane is not fully understood. However, studies have suggested that the compound interacts with various biological systems, including the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, and appetite. Fluorocyclohexane has been shown to interact with the endocannabinoid system, leading to the activation of specific receptors and subsequent physiological effects.
Biochemical And Physiological Effects
Fluorocyclohexane has been shown to have various biochemical and physiological effects. Studies have suggested that the compound has analgesic and anti-inflammatory properties, making it a potential candidate for pain management. Fluorocyclohexane has also been shown to have anxiolytic and antidepressant effects, suggesting its potential as a treatment for mood disorders. Additionally, the compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
One of the advantages of Fluorocyclohexane is its unique properties, including its ability to interact with biological systems. The compound's ability to interact with the endocannabinoid system makes it a promising candidate for drug development. However, one of the limitations of Fluorocyclohexane is its limited availability. The compound is challenging to synthesize, and the production process is time-consuming and expensive.
Future Directions
The potential applications of Fluorocyclohexane in various fields make it a promising compound for future research. One of the future directions for Fluorocyclohexane is its potential as a treatment for neurological disorders, including Alzheimer's and Parkinson's diseases. Additionally, researchers could explore the compound's potential as a treatment for infectious diseases, including COVID-19. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Conclusion:
Fluorocyclohexane is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's unique properties, including its ability to interact with biological systems, make it a promising candidate for drug development. However, the limited availability of the compound is a limitation that needs to be addressed. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of Fluorocyclohexane involves the reaction of 4-Fluorobenzaldehyde with pentyl Grignard reagent, followed by the reaction with cyclohexanone. The final product is obtained by the reaction of the intermediate with ethylene glycol in the presence of sulfuric acid. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
Fluorocyclohexane has been used in various scientific research applications, including drug development, material science, and biotechnology. The compound's unique properties, including its ability to interact with biological systems, make it a promising candidate for drug development. Researchers have studied the compound's potential as a treatment for various diseases, including cancer, neurological disorders, and infectious diseases.
properties
CAS RN |
133058-95-4 |
|---|---|
Product Name |
2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane |
Molecular Formula |
C21H31FO2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C21H31FO2/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-23-21(24-15-19)18-10-12-20(22)13-11-18/h10-13,16-17,19,21H,2-9,14-15H2,1H3 |
InChI Key |
DYTFHSBEGBGUMI-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
synonyms |
TRANS-2-(4-FLUOROPHENYL)-5-(TRANS-4-N-PENTYLCYCLOHEXYL)-1,3-DIOXANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



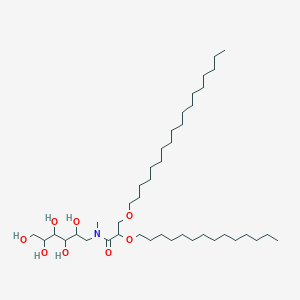
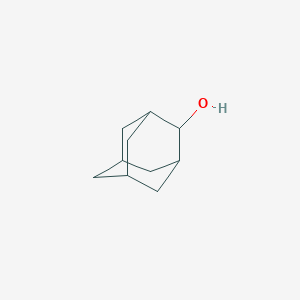
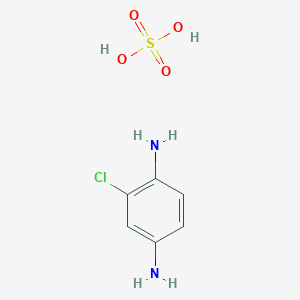
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
